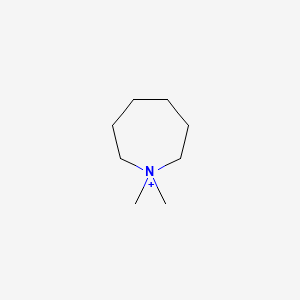![molecular formula C8H6F3N3O B14646950 6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 55989-29-2](/img/structure/B14646950.png)
6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol is a heterocyclic compound that features both imidazole and pyridine rings. The presence of a trifluoromethyl group and a hydroxyl group makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nucleophilic substitution of pyridine N-oxides with trimethylsilyl cyanide, followed by further reactions to introduce the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness. The Suzuki–Miyaura coupling is favored for its efficiency and scalability.
化学反応の分析
Types of Reactions: 6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce a wide range of functional groups.
科学的研究の応用
6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol has numerous applications in scientific research:
作用機序
The mechanism of action of 6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, thereby modulating their activity . This interaction can inhibit or activate various biological pathways, depending on the target.
類似化合物との比較
2-(Trifluoromethyl)pyridin-4-ol: Similar in structure but lacks the imidazole ring.
4-Trifluoromethyl-pyridin-3-ol: Another similar compound with a different position of the trifluoromethyl group.
Uniqueness: 6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol is unique due to the presence of both imidazole and pyridine rings, along with the trifluoromethyl and hydroxyl groups. This combination of functional groups and ring structures provides it with distinct chemical and biological properties, making it a versatile compound in various fields of research.
特性
CAS番号 |
55989-29-2 |
|---|---|
分子式 |
C8H6F3N3O |
分子量 |
217.15 g/mol |
IUPAC名 |
1-hydroxy-6-methyl-2-(trifluoromethyl)imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H6F3N3O/c1-4-2-5-6(12-3-4)13-7(14(5)15)8(9,10)11/h2-3,15H,1H3 |
InChIキー |
ARHKPKIYLRBLGP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(N=C1)N=C(N2O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)

![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)
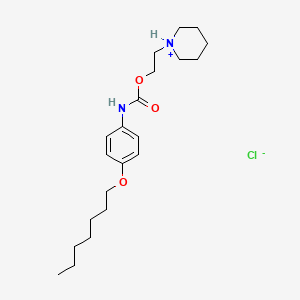
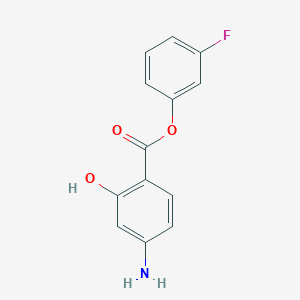
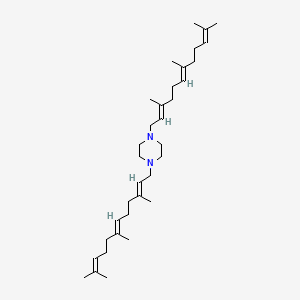
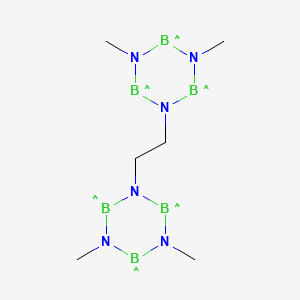
![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)

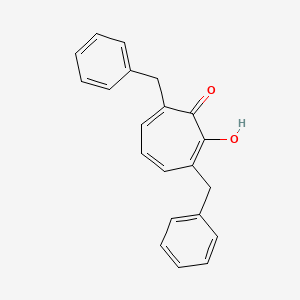
![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
